molecular formula C24H23ClN4O8 B2558424 Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351635-11-4

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2558424
CAS No.: 1351635-11-4
M. Wt: 530.92
InChI Key: MPPBDWGZWARINN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a hybrid molecular architecture combining a 1,2,4-oxadiazole heterocycle, an azetidine ring, and a benzoate ester framework, making it a valuable scaffold for investigating structure-activity relationships in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-established pharmacophore in drug discovery, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Research indicates that 1,2,4-oxadiazole-containing compounds demonstrate significant potential across multiple therapeutic areas, particularly as inhibitors of various enzymes and kinases implicated in disease pathways . The incorporation of the azetidine ring, a strained four-membered nitrogen heterocycle, adds conformational rigidity and can enhance target binding affinity and metabolic stability, as evidenced by patented research compounds featuring this scaffold . The specific spatial arrangement of the 3-chlorophenyl substitution on the oxadiazole ring may influence electronic properties and hydrophobic interactions within enzyme active sites. The oxalate salt form improves the compound's crystallinity and solubility profile, facilitating handling and formulation in biological assays. This compound is supplied exclusively for research applications, including but not limited to: screening as a potential kinase inhibitor based on structural similarities to known bioactive molecules ; investigation of its mechanism of action against specific cancer biological targets, given the documented activity of 1,3,4-oxadiazole derivatives against various enzymes and pathways ; exploration of its physicochemical properties and stability for pharmaceutical development; and use as a building block or intermediate in the synthesis of more complex chemical libraries. Researchers should handle this product with appropriate safety precautions in laboratory settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4.C2H2O4/c1-2-30-22(29)14-6-8-18(9-7-14)24-19(28)13-27-11-16(12-27)21-25-20(26-31-21)15-4-3-5-17(23)10-15;3-1(4)2(5)6/h3-10,16H,2,11-13H2,1H3,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPBDWGZWARINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₄

This compound features a chlorophenyl group, an oxadiazole ring, and an azetidine moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group in this compound may enhance its lipophilicity, potentially increasing its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusModerate to high inhibition
Escherichia coliModerate inhibition
Candida albicansVariable inhibition

Anti-inflammatory Activity

Compounds similar to ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate have been shown to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Cholinesterase Inhibition

Some derivatives have demonstrated inhibitory effects against cholinesterase enzymes. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is critical for neurotransmission. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammatory responses.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting microbial cell integrity.
  • Receptor Modulation : It may modulate receptor activity related to inflammation or neurotransmission.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Screening : A study screened various oxadiazole derivatives against a panel of pathogens and found significant activity against Staphylococcus aureus and Escherichia coli .
  • Cholinesterase Inhibition : Research on similar compounds indicated IC50 values for AChE inhibition around 46 µM, suggesting potential therapeutic applications in cognitive disorders .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation markers significantly when administered at therapeutic doses .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing the oxadiazole structure. Ethyl 4-(2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exhibits promising activity against several cancer cell lines:

  • MCF-7 (Breast Cancer) : Similar oxadiazole derivatives have shown IC50 values ranging from 3.2 to 6.8 µM against MCF-7 cells.
  • A549 (Lung Cancer) : Some derivatives demonstrate IC50 values around 8.4 µM against A549 cells.

The mechanism of action for these compounds often involves the induction of apoptosis through caspase activation pathways, which is crucial for effective cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented:

  • Minimum Inhibitory Concentrations (MIC) : Studies indicate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Bacillus subtilis.

The biological activity can be attributed to its ability to inhibit specific enzymes or pathways involved in disease progression:

  • Notum Carboxylesterase Inhibition : This enzyme is involved in the Wnt signaling pathway, crucial for cancer metastasis.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown HDAC inhibitory activity, which can alter gene expression profiles conducive to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their biological activities:

Study Compound Activity Findings
Study AOxadiazole DerivativeAnticancerIC50 values against MCF-7 cells ranged from 3.2 to 6.8 µM
Study BOxadiazole DerivativeAntimicrobialEffective against Escherichia coli with MIC values indicating strong activity

Comparison with Similar Compounds

Structural Analogues

Substituted-Phenyl-1,2,4-Oxadiazole Derivatives

Compounds with 1,2,4-oxadiazole cores linked to benzoxazine or benzoate esters (e.g., ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives) share structural similarities with the target compound. These analogues are synthesized via cesium carbonate-mediated coupling in DMF, yielding moderate ("ethical") yields (~50–70%) . Key differences include:

  • Substituents : The target compound features a 3-chlorophenyl group and acetamido linkage, whereas others incorporate varied aryl groups (e.g., trifluoromethylphenyl in ).
  • Ring Systems : The azetidine ring in the target compound contrasts with larger heterocycles like piperazine in , which may alter pharmacokinetics due to ring size and polarity .
1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles (e.g., 5-(alkenyl)-2-amino-1,3,4-oxadiazoles) exhibit distinct electronic properties compared to 1,2,4-oxadiazoles. The 1,3,4-oxadiazole ring is less stable under physiological conditions but shows potent antibacterial activity . The target compound’s 1,2,4-oxadiazole core may offer superior metabolic stability, a critical factor in drug development .

Key Differentiators

  • Synthetic Complexity : The azetidine coupling step may pose challenges compared to simpler piperazine or thiazole syntheses .

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